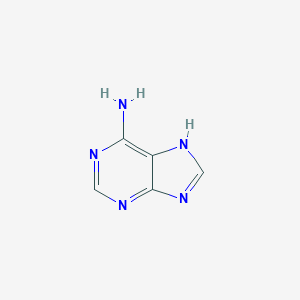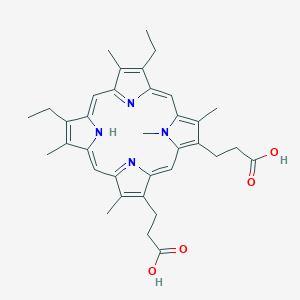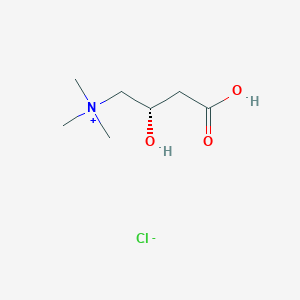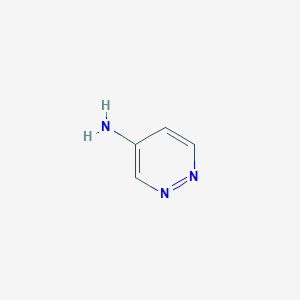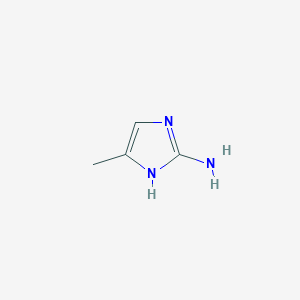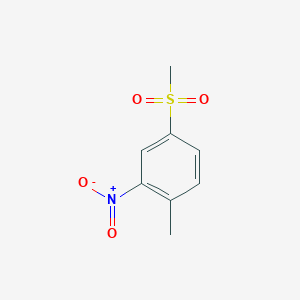
6-Hydroxy-2-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
6-Hydroxy-2-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, which is a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and synthesis.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One approach for synthesizing 6-hydroxy-2,4-diaminoquinazolines involves the use of solid-phase bound 6-hydroxy-2,4-dichloroquinazoline as a key intermediate. Sequential substitution of the two chlorines allows for the regioselective production of the title compounds with high purity. This method has been demonstrated to be generally useful by the creation of a library of compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, a novel quinolinone compound with a hydroxy group at the fourth position was synthesized and its structure was elucidated using X-ray crystallography. Density functional theory (DFT) calculations were used to analyze the molecular geometry, vibrational analysis, and other properties, showing good agreement with experimental data .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including Michael addition, which is a method for forming carbon-carbon bonds. For example, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound. This reaction was part of a one-pot C–C and C–N bond-forming strategy in water, highlighting the compound's reactivity and the potential for eco-friendly synthesis protocols .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their molecular structure. The presence of functional groups such as hydroxy, amino, and methoxy can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic properties. These calculations can also provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-Hydroxy-2-methylquinazolin-4(3H)-one has been utilized in the synthesis of various compounds with potential pharmacological properties. For example, its derivatives have been synthesized and screened for anti-inflammatory, antimicrobial, and antifungal activities (Keche & Kamble, 2014). Another study involved the synthesis of Schiff bases from this compound, which showed significant anti-corrosive properties (Jamil et al., 2018).
Anticancer Potential
- Certain derivatives of 6-Hydroxy-2-methylquinazolin-4(3H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown promising anticancer properties. These compounds have demonstrated significant antiproliferative activity and potential as tumor-vascular disrupting agents (Cui et al., 2017).
Corrosion Inhibition
- 6-Hydroxy-2-methylquinazolin-4(3H)-one and its derivatives have been studied for their corrosion inhibition properties. For instance, experiments have shown these compounds to be effective inhibitors of mild steel corrosion in acidic environments, highlighting their potential in material sciences (Errahmany et al., 2020).
Fluorescence Chemosensor Development
- Novel applications in the development of fluorescence chemosensors have also been explored. For instance, derivatives of 6-Hydroxy-2-methylquinazolin-4(3H)-one have been used in designing sensitive chemosensors for detecting metal ions like aluminum in aqueous environments (Liu et al., 2013).
Anti-inflammatory and Analgesic Activities
- Research has been conducted on 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives for their anti-inflammatory and analgesic properties. These studies contribute to understanding the medicinal potential of these compounds (Hunoor et al., 2010).
Antioxidant Studies
- Derivatives of 6-Hydroxy-2-methylquinazolin-4(3H)-one have shown promise as antioxidants. These compounds have been compared favorably with common antioxidants like ascorbic acid in scavenging capacity against radicals (Al-azawi, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-methylquinazolin-4(3H)-one | |
CAS RN |
1882-77-5 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1882-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





